
4-(Bromomethyl)naphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromomethyl group attached to the fourth position and a hydroxyl group attached to the second position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the bromination of 2-naphthol using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS reacts with the methyl group at the fourth position of the naphthalene ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of N-bromosuccinimide as the brominating agent is preferred due to its high selectivity and ease of handling. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-(Bromomethyl)naphthalen-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to form a ketone or quinone derivative.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to substitute the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the bromomethyl group.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of methyl derivatives.
科学研究应用
4-(Bromomethyl)naphthalen-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It is used as a probe in biological studies to investigate enzyme activities and protein interactions.
Material Science: It is used in the synthesis of materials with specific optical and electronic properties
作用机制
The mechanism of action of 4-(Bromomethyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes, affecting various biological pathways. The hydroxyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
2-Naphthol: Similar to 4-(Bromomethyl)naphthalen-2-ol but lacks the bromomethyl group.
4-Bromo-2-naphthol: Similar structure but with a bromine atom directly attached to the naphthalene ring instead of a bromomethyl group.
1-Naphthol: A positional isomer with the hydroxyl group at the first position.
Uniqueness
This compound is unique due to the presence of both a bromomethyl group and a hydroxyl group on the naphthalene ringThe bromomethyl group provides a site for nucleophilic substitution, while the hydroxyl group offers opportunities for oxidation and reduction reactions, making it a versatile compound for synthetic and research purposes .
属性
分子式 |
C11H9BrO |
|---|---|
分子量 |
237.09 g/mol |
IUPAC 名称 |
4-(bromomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9BrO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H,7H2 |
InChI 键 |
ZCKWCQJZAXRADO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



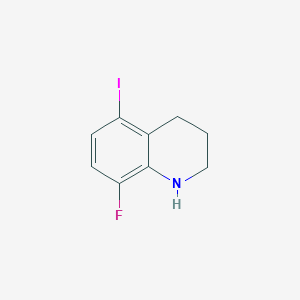

![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
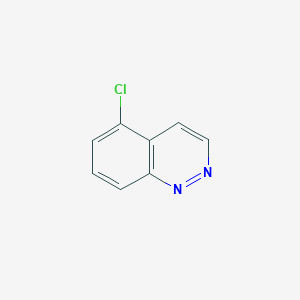


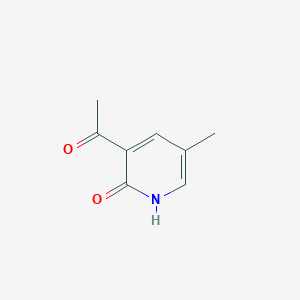


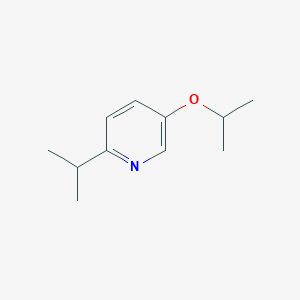
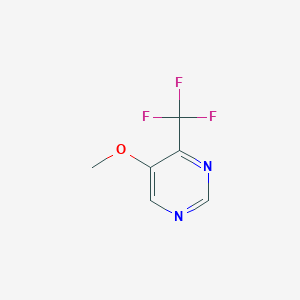
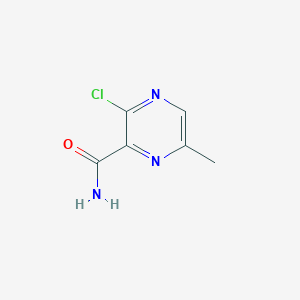
![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)
